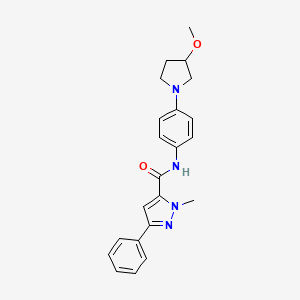

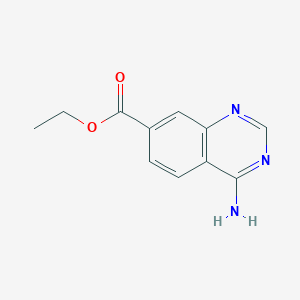

![molecular formula C17H13Cl2F3N2O4 B2573092 3-(2,6-二氯苯基)-5-[2-(二甲基氨基)-1-(2,2,2-三氟乙酰基)乙烯基]-4-异恶唑羧酸甲酯 CAS No. 338966-51-1](/img/structure/B2573092.png)

3-(2,6-二氯苯基)-5-[2-(二甲基氨基)-1-(2,2,2-三氟乙酰基)乙烯基]-4-异恶唑羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-(2,6-dichlorophenyl)-5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple functional groups, including dichlorophenyl, dimethylamino, trifluoromethyl, and oxazole moieties

科学研究应用

- 应用: 研究人员已经探索了TTM-DPA用于近红外 (NIR) 光热转换。通过将二苯胺 (DPA) 单元连接到TTM核心的不同臂,他们在644 nm (TTM-DPA)、650 nm (TTM-2DPA) 和637 nm (TTM-3DPA) 处实现了最大吸收。值得注意的是,TTM-BDPA (675 nm) 和TTM-TDPA (717 nm) 表现出有效的光热转换效率(分别为41% 和50%)。这些发现表明其在光热疗法中具有潜在的应用 .

- 应用: 研究人员已经利用施陶丁格反应,使用 2,6-二氯苯基叠氮化物衍生物(如 TTM-DPA)形成稳定的氮杂叶立德。 这些氮杂叶立德在蛋白质和其他生物分子的化学修饰中具有应用 .

光热转换与光热疗法

施陶丁格反应与化学修饰

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,6-dichlorophenyl)-5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the oxazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring.

Introduction of the dichlorophenyl group: This step involves the substitution of a suitable precursor with 2,6-dichlorophenyl group using reagents such as 2,6-dichlorobenzoyl chloride.

Addition of the dimethylamino group:

Incorporation of the trifluoromethyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced techniques such as flow chemistry, microwave-assisted synthesis, and continuous processing to enhance reaction efficiency and scalability.

化学反应分析

Types of Reactions

Methyl 3-(2,6-dichlorophenyl)-5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxid

属性

IUPAC Name |

methyl 3-(2,6-dichlorophenyl)-5-[(Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2F3N2O4/c1-24(2)7-8(15(25)17(20,21)22)14-12(16(26)27-3)13(23-28-14)11-9(18)5-4-6-10(11)19/h4-7H,1-3H3/b8-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYJIKGFNMYCTD-FPLPWBNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)OC)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)OC)\C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

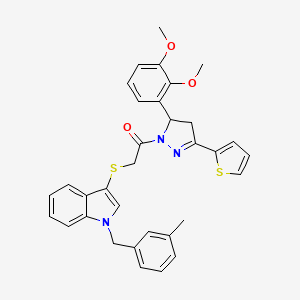

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2573010.png)

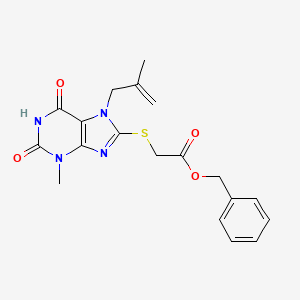

![N'-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2573014.png)

methanone](/img/structure/B2573019.png)

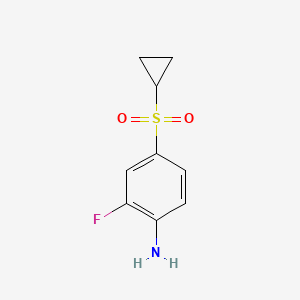

![N-(4-chlorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2573020.png)

![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-3-carboxylic acid](/img/structure/B2573023.png)

![3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2573029.png)